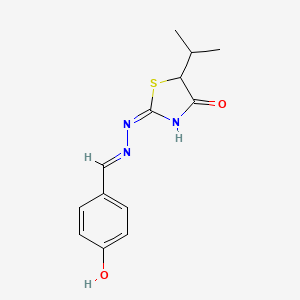

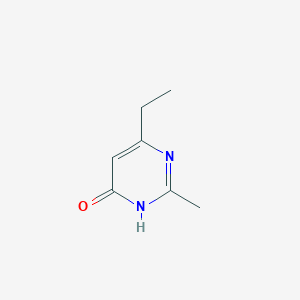

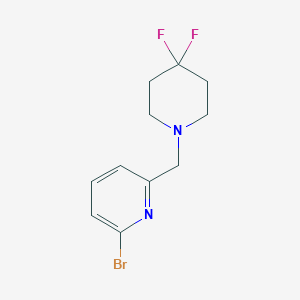

![molecular formula C12H11N3O B1417705 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one CAS No. 1239747-91-1](/img/structure/B1417705.png)

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

Overview

Description

The compound “2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” is a complex organic molecule that likely belongs to the family of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds which are crucial components of many biological molecules, including nucleic acids .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives was achieved using trimethylamine as a classical method . Another study reported the synthesis of thienopyrimidinones, where the modification of the substituents on thienopyrimidinone revealed that an isopropylamino group at the 2-position was favorable for aqueous solubility .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques . For example, the co-crystal structure of 3-ethyl-2-(isopropylamino)-7-(pyridin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one was determined using X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a Michael addition-type reaction was proposed for the detection of the formed products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques . For example, the yield, melting point, and IR, NMR spectra of pyrrolo[2,3-d]pyrimidine derivatives were reported .Scientific Research Applications

Antitumor Activity

Compounds similar to “2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is a target for antitumor drugs. For example, Piritrexim is a compound that inhibits DHFR and has demonstrated good antitumor effects .

Kinase Inhibition

Kinase inhibitors are important in the treatment of various diseases, including cancer. A related compound has been reported to inhibit PKB kinase activity, which is significant as PKB/Akt is a key player in cancer cell survival and proliferation .

Cytotoxic Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones, which share a similar structure with the compound , have shown cytotoxic activity against various cancer cell lines. This suggests potential applications in developing anticancer agents .

Chemical Synthesis

The related pyridin-3-yl-pyrimidin-2-yl compounds have been synthesized using MgO nanoparticles as a catalyst. This indicates that our compound could be used in novel synthetic pathways for creating pharmaceutical intermediates or other organic molecules .

Anti-fibrotic Activities

Compounds with pyridin-pyrimidin structures have been found to exhibit anti-fibrotic activities. They could potentially be used in treating fibrotic diseases by inhibiting the process of fibrosis more effectively than existing medications .

Tyrosine Kinase Inhibition

Similar compounds have been used to inhibit tyrosine kinases, which are therapeutic targets for leukemia treatment. This suggests that “2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one” could be explored for its potential in leukemia therapy .

Mechanism of Action

Target of Action

Similar compounds have been reported to targetCDK2/cyclin A2 and Mycobacterium tuberculosis H37Ra . These targets play crucial roles in cell cycle regulation and bacterial growth, respectively.

Mode of Action

For instance, some compounds inhibit CDK2/cyclin A2, affecting cell cycle progression . Others inhibit Mycobacterium tuberculosis H37Ra, potentially affecting bacterial growth .

Biochemical Pathways

Inhibition of cdk2/cyclin a2 would affect the cell cycle, potentially leading to cell cycle arrest . Inhibition of Mycobacterium tuberculosis H37Ra could affect bacterial growth and survival .

Pharmacokinetics

The pharmacokinetic profiles of similar compounds have been evaluated . These properties significantly impact the bioavailability of the compound, determining its effectiveness in the body.

Result of Action

Similar compounds have been reported to cause cell cycle arrest and apoptosis in certain cell lines . They have also shown significant activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-pyridin-3-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12-9-4-1-5-10(9)14-11(15-12)8-3-2-6-13-7-8/h2-3,6-7H,1,4-5H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDKRVBYBUMYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(NC2=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

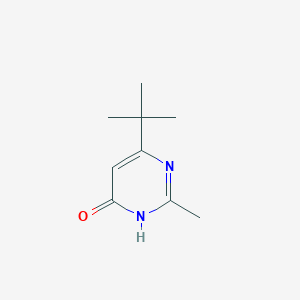

![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)

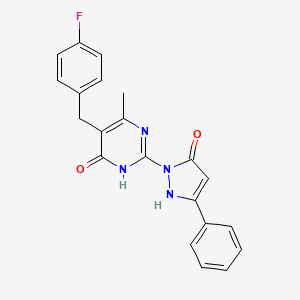

![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)

![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)

![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)

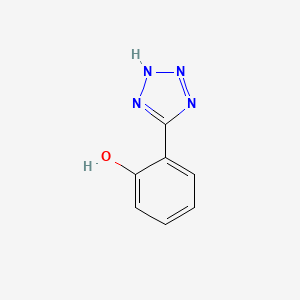

![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)